molecular formula C18H15ClN2O5S B7833571 N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

Cat. No.: B7833571
M. Wt: 406.8 g/mol
InChI Key: ITKGYIWJNXIXQB-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE: is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

N-(3-acetylphenyl)-2-chloro-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5S/c1-11(22)12-3-2-4-13(9-12)20-18(24)15-6-5-14(10-16(15)19)21-17(23)7-8-27(21,25)26/h2-6,9-10H,7-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKGYIWJNXIXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzamide core: This can be achieved by reacting 3-acetylphenylamine with 2-chloro-4-nitrobenzoic acid under acidic conditions to form the corresponding amide.

    Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The amine is then reacted with a sulfonyl chloride derivative to form the isothiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide
  • N-(3-acetylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is unique due to the presence of the chloro group, which can undergo various substitution reactions, allowing for the synthesis of a wide range of derivatives. This versatility makes it particularly valuable in medicinal chemistry and material science research.

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